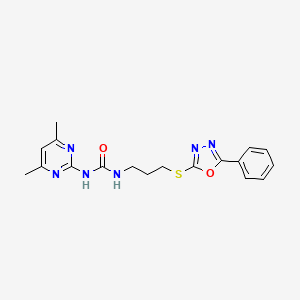
N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-9H-xanthene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-9H-xanthene-9-carboxamide is a chemical compound that has shown potential in scientific research applications due to its unique properties.
Applications De Recherche Scientifique
Synthesis and Reactivity
Research in the domain of synthesis and reactivity explores the chemical properties and synthetic pathways related to quinoline derivatives, highlighting their importance in medicinal chemistry. Studies like those conducted by Batalha et al. (2019) delve into the regioselectivity of N-ethylation reactions of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, a related compound, using DFT methods to evaluate acid/base behavior and possible reaction paths. This research provides foundational knowledge for synthesizing compounds with specific pharmacological activities (Batalha et al., 2019).
Antimicrobial and Antitumor Activities
Several studies have been dedicated to understanding the antimicrobial and antitumor potential of quinoline derivatives. For instance, Desai et al. (2011) synthesized a series of compounds evaluated for in vitro antibacterial and antifungal activities, highlighting the structural impact on biological activity. This work underscores the potential of quinoline derivatives as a basis for developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011). Similarly, Gaber et al. (2021) focused on the synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives to test their anticancer effect against the breast cancer MCF-7 cell line, revealing compounds with significant anticancer activity, which points to the therapeutic potential of these derivatives (Gaber et al., 2021).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-9H-xanthene-9-carboxamide involves the reaction of 7-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with 2-aminoethyl-9H-xanthene-9-carboxamide in the presence of a coupling agent such as EDCI or HATU. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to form the final product.", "Starting Materials": [ "7-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid", "2-aminoethyl-9H-xanthene-9-carboxamide", "coupling agent (e.g. EDCI or HATU)", "N,N-dimethylformamide dimethyl acetal" ], "Reaction": [ "Step 1: Dissolve 7-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and 2-aminoethyl-9H-xanthene-9-carboxamide in a suitable solvent such as DMF or DMSO.", "Step 2: Add a coupling agent such as EDCI or HATU to the reaction mixture and stir for several hours at room temperature or under reflux.", "Step 3: Purify the resulting intermediate by column chromatography or recrystallization.", "Step 4: Dissolve the intermediate in a suitable solvent such as THF or DCM.", "Step 5: Add N,N-dimethylformamide dimethyl acetal to the reaction mixture and stir for several hours at room temperature or under reflux.", "Step 6: Purify the final product by column chromatography or recrystallization." ] } | |
Numéro CAS |
851405-32-8 |
Nom du produit |
N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-9H-xanthene-9-carboxamide |
Formule moléculaire |
C26H22N2O3 |
Poids moléculaire |
410.473 |
Nom IUPAC |
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C26H22N2O3/c1-16-10-11-17-15-18(25(29)28-21(17)14-16)12-13-27-26(30)24-19-6-2-4-8-22(19)31-23-9-5-3-7-20(23)24/h2-11,14-15,24H,12-13H2,1H3,(H,27,30)(H,28,29) |
Clé InChI |
SRQJDHIJOAOBDN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



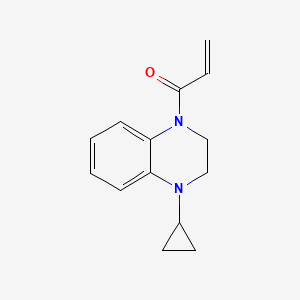
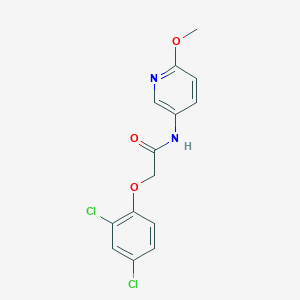
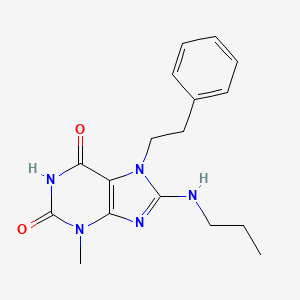
![methyl 2-[2-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]acetate](/img/structure/B2757206.png)
![1-[1-(1-Benzylpiperidin-4-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2757207.png)

![2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(3-methoxypropyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2757211.png)
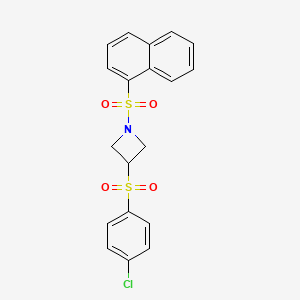
![Lithium;2-(2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate](/img/structure/B2757216.png)
![3-{[5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}cyclohexanone](/img/structure/B2757217.png)
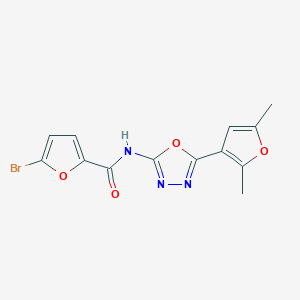
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylthio)benzamide](/img/structure/B2757220.png)
![(E)-4-(Dimethylamino)-N-[2-(2-fluoro-4-sulfamoylphenyl)propan-2-yl]but-2-enamide](/img/structure/B2757221.png)
